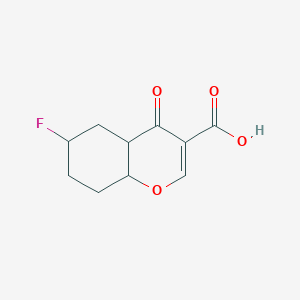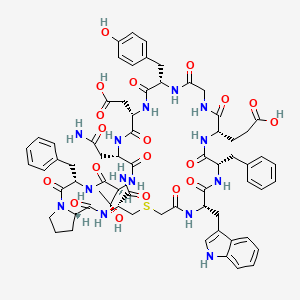![molecular formula C20H25N2O6- B12366542 (3aR,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylmethoxycarbonyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B12366542.png)
(3aR,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylmethoxycarbonyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-2-boc-5-cbz-6a-h-hexahydro-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid is a complex organic compound with the molecular formula C20H26N2O6 and a molecular weight of 390.43 g/mol . This compound is characterized by its unique hexahydro-pyrrolo[3,4-c]pyrrole core structure, which is further functionalized with a tert-butoxycarbonyl (Boc) group and a benzyloxycarbonyl (Cbz) group. These functional groups contribute to the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of cis-2-boc-5-cbz-6a-h-hexahydro-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Hexahydro-pyrrolo[3,4-c]pyrrole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the hexahydro-pyrrolo[3,4-c]pyrrole core structure.
Introduction of the Boc Group: The tert-butoxycarbonyl (Boc) group is introduced using Boc anhydride in the presence of a base such as triethylamine. This step is typically carried out under anhydrous conditions to prevent hydrolysis.
Introduction of the Cbz Group: The benzyloxycarbonyl (Cbz) group is introduced using Cbz chloride in the presence of a base such as sodium carbonate. This step is also carried out under anhydrous conditions to ensure the stability of the Cbz group.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Cis-2-boc-5-cbz-6a-h-hexahydro-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation reactions depend on the specific reaction conditions and the presence of other functional groups.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The major products formed from reduction reactions include the corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced. Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines or thiols.
Scientific Research Applications
Cis-2-boc-5-cbz-6a-h-hexahydro-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of complex organic molecules. Its unique structure and functional groups make it a valuable building block for the development of new chemical entities.
Biology: The compound is used in the study of biological processes and pathways. Its ability to interact with specific molecular targets makes it a useful tool for probing biological systems.
Medicine: The compound is investigated for its potential therapeutic applications. Its stability and reactivity make it a promising candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of cis-2-boc-5-cbz-6a-h-hexahydro-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form covalent or non-covalent interactions with proteins, enzymes, or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cis-2-boc-5-cbz-6a-h-hexahydro-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid can be compared with other similar compounds, such as:
Cis-2-boc-5-cbz-hexahydro-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid: This compound lacks the 6a-h substituent, which may affect its reactivity and stability.
Trans-2-boc-5-cbz-6a-h-hexahydro-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid: This compound has a different stereochemistry, which may influence its biological activity and interactions with molecular targets.
Cis-2-boc-5-cbz-6a-h-hexahydro-pyrrolo[3,4-c]pyrrole-3a-carboxamide: This compound has an amide group instead of a carboxylic acid group, which may alter its chemical properties and applications.
Properties
Molecular Formula |
C20H25N2O6- |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(3aR,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylmethoxycarbonyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylate |
InChI |
InChI=1S/C20H26N2O6/c1-19(2,3)28-18(26)22-10-15-9-21(12-20(15,13-22)16(23)24)17(25)27-11-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,23,24)/p-1/t15-,20-/m1/s1 |
InChI Key |
DYRQRALIILPPRO-FOIQADDNSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CN(C[C@]2(C1)C(=O)[O-])C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC2(C1)C(=O)[O-])C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S,5S)-N-[(2S)-4-(3,3-dimethylazetidin-1-yl)-3,4-dioxo-1-[(3S)-2-oxopiperidin-3-yl]butan-2-yl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B12366467.png)








![4-[4-[[(1R)-6-[2-[2-[[(2R)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]ethoxy]ethoxy]-1-methyl-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-3,4-dihydro-2H-isoquinolin-7-yl]oxy]-2-fluorophenyl]benzoic acid](/img/structure/B12366527.png)




